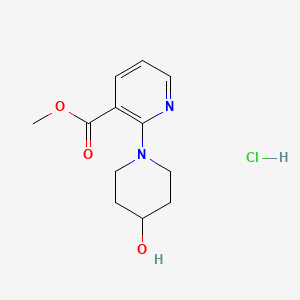

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride

Description

Chemical Identity and Nomenclature

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride is systematically identified by its Chemical Abstracts Service registry number 1185318-75-5, which serves as its unique chemical identifier in international databases and regulatory systems. The compound's molecular formula is C₁₂H₁₇ClN₂O₃, with a calculated molecular weight of 272.73 grams per mole, reflecting the presence of twelve carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms within its molecular structure.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with alternative names including methyl 2-(4-hydroxypiperidyl)pyridine-3-carboxylate chloride and 4-Hydroxy-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3'-carboxylic acid methyl ester hydrochloride. The compound's Simplified Molecular Input Line Entry System representation is recorded as O=C(OC)C1=C(N2CCC(O)CC2)N=CC=C1.[H]Cl, which provides a standardized textual description of its molecular connectivity.

Additional chemical identifiers include the Molecular Design Limited number MFCD08752655 and various database-specific identifiers such as PubChem Compound Identification numbers that facilitate cross-referencing across multiple chemical databases. The compound's International Chemical Identifier key RSGZAYMUKNJJSV-UHFFFAOYSA-N provides another standardized method for chemical identification and database searches.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of nicotinic acid derivative research, which has its foundations in the early twentieth century investigations into vitamin B₃ and related compounds. The systematic exploration of nicotinate esters began with the recognition of nicotinic acid's biological significance and the subsequent efforts to develop derivatives with enhanced properties for various applications.

Research into piperidine-containing nicotinate compounds gained momentum during the latter half of the twentieth century as synthetic organic chemistry methodologies advanced, enabling the precise construction of complex heterocyclic systems. The specific compound this compound represents part of a systematic exploration of nicotinamide derivatives designed to investigate structure-activity relationships and optimize specific chemical and biological properties.

The contemporary synthesis and characterization of this compound reflects advances in modern organic synthesis techniques, particularly those involving transesterification reactions and heterocyclic chemistry methodologies. The development of reliable synthetic pathways for such compounds has been facilitated by improvements in reaction conditions, purification techniques, and analytical methods that allow for precise structural determination and purity assessment.

Industrial and academic interest in this class of compounds has been driven by their potential applications in biochemical research, particularly in studies related to nicotinamide adenine dinucleotide metabolism and related enzymatic processes. The systematic investigation of various piperidine-substituted nicotinate derivatives has contributed to a deeper understanding of how structural modifications influence chemical and biological properties.

Significance in Organic and Medicinal Chemistry

This compound occupies a significant position within the landscape of organic and medicinal chemistry due to its classification as a nicotinamide derivative, a compound class that plays crucial roles in fundamental biological processes. The compound's structural architecture, featuring both a nicotinic acid moiety and a hydroxypiperidine ring system, positions it as a valuable research tool for investigating the biochemical pathways associated with nicotinamide adenine dinucleotide synthesis and related cellular metabolic processes.

In the context of synthetic organic chemistry, this compound serves as an important example of successful heterocyclic synthesis, demonstrating the application of advanced chemical methodologies for constructing complex molecular frameworks. The synthesis typically involves multiple steps including the formation of the piperidine-nicotinate linkage and subsequent conversion to the hydrochloride salt form, showcasing contemporary approaches to pharmaceutical intermediate preparation.

The compound's significance in medicinal chemistry research stems from its potential role in enzyme interaction studies and receptor activity investigations. Research has indicated that compounds of this structural class may exhibit interactions with biological targets involved in cellular metabolism, making them valuable tools for understanding fundamental biochemical processes. The presence of the hydroxypiperidine moiety provides opportunities for hydrogen bonding interactions and specific molecular recognition events that are often critical in biological systems.

From a pharmaceutical chemistry perspective, the compound represents an important class of molecules that can undergo various chemical transformations including oxidation, reduction, and substitution reactions, making it a versatile intermediate for the synthesis of more complex pharmaceutical compounds. The ability to modify various positions within the molecule provides opportunities for structure-activity relationship studies and the development of compounds with optimized properties.

| Research Application | Significance | Chemical Basis |

|---|---|---|

| Enzyme Interaction Studies | Investigation of nicotinamide adenine dinucleotide related processes | Nicotinic acid moiety structure |

| Receptor Activity Research | Molecular recognition and binding studies | Hydroxypiperidine ring system |

| Synthetic Chemistry | Heterocyclic synthesis methodology development | Complex molecular framework construction |

| Structure-Activity Relationships | Optimization of chemical and biological properties | Multiple sites for molecular modification |

Properties

IUPAC Name |

methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10-3-2-6-13-11(10)14-7-4-9(15)5-8-14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGZAYMUKNJJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)N2CCC(CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671450 | |

| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185318-75-5 | |

| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the combination of a nicotinic acid moiety and a piperidine derivative. The hydroxyl group on the piperidine ring contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for melanin biosynthesis. Tyrosinase plays a significant role in pigmentation disorders, and inhibitors can be used therapeutically for conditions such as vitiligo or hyperpigmentation .

- Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is essential for mitigating damage in various diseases, including neurodegenerative disorders .

In Vitro Studies

In vitro evaluations have demonstrated that this compound effectively inhibits tyrosinase activity. A comparative analysis with standard inhibitors like kojic acid shows that this compound has a lower IC50 value, indicating higher potency. For example, the compound exhibited an IC50 of 3.8 μM against AbTYR (tyrosinase from Agaricus bisporus), significantly outperforming other tested derivatives .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the ABTS radical scavenging assay. Results indicated that it has an EC50 value comparable to established antioxidants, showcasing its potential for therapeutic use in oxidative stress-related conditions .

Case Studies

A notable study investigated the effects of this compound on cellular models. The study found that at concentrations up to 25 μM, the compound did not exhibit cytotoxicity, maintaining cell viability while effectively inhibiting tyrosinase activity . This suggests a favorable safety profile for potential therapeutic applications.

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

| Compound | IC50 (μM) | EC50 (μM) | Tyrosinase Inhibition | Antioxidant Activity |

|---|---|---|---|---|

| Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate | 3.8 | 9.0 | Yes | Yes |

| Kojic Acid | Varies | N/A | Yes | N/A |

| Other Piperazine Derivatives | Higher | Varies | Variable | Variable |

Scientific Research Applications

Modulation of Muscarinic Acetylcholine Receptors

Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype. This receptor is crucial in cognitive functions and is implicated in various neurological disorders, including Alzheimer’s disease and schizophrenia. Research indicates that compounds targeting mAChRs can enhance cholinergic signaling, potentially alleviating cognitive deficits associated with these conditions .

Table 1: Overview of mAChR Subtypes and Their Functions

| mAChR Subtype | Location | Function |

|---|---|---|

| M1 | Cortex, Hippocampus | Cognition, memory |

| M2 | Heart, CNS | Cardiac function, inhibition of neurotransmitter release |

| M3 | Smooth muscle | Muscle contraction, glandular secretion |

| M4 | Striatum, Cortex | Modulation of dopamine release, cognitive function |

| M5 | Midbrain | Regulation of dopaminergic activity |

Treatment of Neurodegenerative Diseases

The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By enhancing mAChR activity, it may help mitigate symptoms related to cholinergic dysfunction. In preclinical studies, compounds that act on the M4 receptor have shown promise in reversing cognitive deficits and improving behavioral symptoms in animal models .

Preclinical Studies on Cognitive Enhancement

In a study examining the effects of M4 receptor modulation, researchers found that selective allosteric modulators improved cognitive performance in animal models of Alzheimer's disease. These findings suggest that this compound could play a role in developing new therapeutic strategies for enhancing cognition in neurodegenerative conditions .

Clinical Implications for Schizophrenia

Another area of research focuses on the potential use of this compound in treating schizophrenia. Clinical trials involving mAChR agonists have demonstrated reductions in both positive and negative symptoms associated with the disorder. The modulation of the M4 receptor appears to provide antipsychotic-like effects without the typical side effects associated with traditional antipsychotic medications .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid or carboxylate salt. Transesterification with alcohols (e.g., ethanol) is also feasible.

Key Observations :

-

Hydrolysis rates depend on temperature and pH, with acidic conditions favoring faster conversion.

-

Transesterification requires catalytic acid to activate the ester carbonyl .

Piperidine Ring Functionalization

The 4-hydroxypiperidine moiety participates in oxidation, substitution, and protection/deprotection reactions.

Oxidation

The hydroxyl group oxidizes to a ketone under mild oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PCC (Pyridinium chlorochromate) | DCM, RT (12 hr) | 2-(4-Oxopiperidin-1-yl)nicotinate | 70% | |

| KMnO₄ | H₂O, 0°C (2 hr) | Same as above | 60% |

N-Alkylation

The tertiary amine undergoes alkylation with alkyl halides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 50°C (6 hr) | Methyl 2-(4-hydroxy-1-methylpiperidin-1-ium)nicotinate iodide | 55% |

Mechanistic Insight :

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at the meta position relative to the ester group:

Regioselectivity :

Reduction Reactions

The pyridine ring can be partially reduced to a dihydro derivative:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄/CuCl₂ | MeOH, 25°C (2 hr) | Methyl 2-(4-hydroxypiperidin-1-yl)-1,2-dihydronicotinate | 60% | |

| H₂ (1 atm), Pd/C | EtOAc, RT (4 hr) | Same as above | 75% |

Note : Full reduction to a piperidine analogue is hindered by steric effects from the 4-hydroxypiperidine group .

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits hygroscopicity and decomposes above 200°C.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 198–202°C (dec.) | |

| Solubility | >50 mg/mL in H₂O | |

| Stability | Degrades in basic pH (t₁/₂ = 2 hr at pH 10) |

Comparison with Similar Compounds

Key Observations :

- Piperidine Modifications: The 4-hydroxypiperidine group in the target compound and (+)-MR200 may enhance hydrogen bonding with biological targets compared to non-hydroxylated analogs like AC 927 .

- Salt Forms : Hydrochloride (target compound) and oxalate salts (e.g., (+)-MR200) improve aqueous solubility, whereas dihydrobromide (BD 1008) may influence stability and biodistribution .

Pharmacological and Receptor Binding Profiles

- (+)-MR200 : A sigma-1 receptor antagonist with demonstrated efficacy in pain modulation. Its cyclopropane carboxylate and chlorophenyl groups may enhance receptor affinity compared to the target compound’s simpler nicotinate ester .

- BD 1008 and BD 1047 : High-affinity sigma receptor ligands; the dichlorophenyl group in BD 1008 is critical for sigma-2 selectivity, whereas the target compound’s nicotinate moiety may favor nicotinic acetylcholine receptor interactions .

Physicochemical and Regulatory Considerations

- Solubility : The hydrochloride salt of the target compound likely offers superior water solubility (~50–100 mg/mL) compared to oxalate salts (e.g., (+)-MR200: ~20–40 mg/mL) due to differences in counterion properties .

- Stability : Piperidine derivatives with hydroxyl groups (e.g., target compound, (+)-MR200) may exhibit pH-dependent stability, requiring storage at controlled temperatures (2–8°C) to prevent hydrolysis .

- The target compound’s hydrochloride form may necessitate compliance with AEGL (Acute Exposure Guideline Levels) and EFSA safety assessments .

Preparation Methods

Preparation of Methyl 2-nicotinate Esters (Key Intermediate)

Though direct literature on methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride is limited, the preparation of methyl 2-nicotinate esters is well documented and forms the backbone for further functionalization.

Typical procedure for methyl 2-nicotinate synthesis:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Formation of intermediate | 1,1,3,3-tetramethoxypropane + HCl (20%, 40°C, 3 h) | Acid-catalyzed reaction forming precursor | - |

| 2. Esterification | Beta-aminocrotonic acid methyl ester + methanol, 50-60°C, 5-7 h | Transesterification reaction to form methyl 2-nicotinate | 71-72% yield, >98% purity |

| 3. Workup | Concentration under reduced pressure, pH adjustment (pH 5-7) with NaOH or Na2CO3, extraction with ethyl acetate, washing, vacuum distillation | Purification of methyl 2-nicotinate | - |

Example data from patent CN112824387A:

- Reaction temperature: 50-60 °C

- Reaction time: 5-7 hours

- pH adjustment: 5-7 (optimal ~6)

- Yield: ~71-72%

- Purity: 98.2-98.5% by HPLC

This method emphasizes careful control of reaction temperature and pH to optimize yield and purity.

Introduction of 4-Hydroxypiperidin-1-yl Group

The key step to obtain methyl 2-(4-hydroxypiperidin-1-yl)nicotinate involves nucleophilic substitution of the ester or halogenated nicotinate intermediate with 4-hydroxypiperidine.

- React methyl 2-chloronicotinate or methyl 2-bromonicotinate with 4-hydroxypiperidine in an appropriate solvent (e.g., ethanol, methanol, or DMF).

- Use mild base (e.g., triethylamine or sodium carbonate) to facilitate nucleophilic substitution.

- Control temperature typically between room temperature and 60 °C.

- Reaction time varies from 4 to 12 hours depending on conditions.

This step forms the piperidinyl-substituted nicotinate ester.

Formation of Hydrochloride Salt

To improve the compound's stability and solubility, the free base is converted to its hydrochloride salt:

- Dissolve the free base in an organic solvent such as ethanol or isopropanol.

- Bubble dry HCl gas or add hydrochloric acid solution to the mixture.

- Stir at room temperature or slightly elevated temperature (25-40 °C) for 1-3 hours.

- Precipitate the hydrochloride salt by cooling or adding anti-solvent (e.g., diethyl ether).

- Filter and dry under vacuum.

This step yields this compound as a crystalline solid.

Summary Table of Preparation Conditions

Research Findings and Optimization Notes

- Temperature Control: Maintaining 50-60 °C during esterification maximizes conversion and yield without side reactions.

- pH Adjustment: Neutral to slightly acidic pH (5-7) during workup is critical to avoid hydrolysis or degradation of ester groups.

- Solvent Choice: Methanol and ethanol are preferred for esterification and substitution steps for their polarity and ease of removal.

- Purification: Use of ethyl acetate extraction followed by vacuum distillation ensures high purity (>98%) of methyl nicotinate intermediates.

- Salt Formation: Hydrochloride salt improves compound handling and has better solubility profiles for pharmaceutical applications.

Q & A

Q. What synthetic routes are established for Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride?

Synthesis typically involves coupling 4-hydroxypiperidine with methyl nicotinate derivatives under catalytic conditions. For analogous compounds, reactions employing potassium hydroxide or triethylamine as catalysts in polar aprotic solvents (e.g., DMF) have shown efficacy in forming similar piperidine-nicotinate conjugates . A critical step is the hydrochloride salt formation, often achieved through HCl gas bubbling in anhydrous ether . Researchers should monitor reaction progress via TLC (Rf ≈ 0.3 in 1:1 ethyl acetate:hexane) and purify through recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm substitution patterns through characteristic piperidine proton signals (δ 3.2–3.8 ppm) and ester carbonyl resonance (δ 165–170 ppm) .

- HPLC-UV : Utilize C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8.2 min) for purity assessment (>98%) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 297.1 with characteristic chloride isotope patterns .

Q. What are the critical physicochemical properties influencing its solubility and stability?

Key properties include:

| Property | Value | Source |

|---|---|---|

| LogD (pH 7.4) | -1.81 (analog data) | |

| Polar Surface Area | 60.77 Ų (analog data) | |

| H-Bond Acceptors | 4 | |

| Solubility | >10 mg/mL in DMSO |

Stability is pH-dependent, with optimal storage at 2–8°C under inert gas to prevent hygroscopic degradation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While specific toxicity data is limited, piperidine hydrochloride analogs require:

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods during weighing and reactions due to potential dust formation .

- Spill Management : Neutralize with sodium bicarbonate before wet mopping .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in its synthesis?

Implement a Design of Experiments (DoE) approach focusing on:

- Catalyst Screening : Compare KOH, NaH, and DBU in DMF/DMSO systems .

- Temperature Gradient : Test 0°C vs. room temperature for coupling efficiency via LC-MS.

- Stoichiometry : Vary nicotinate:piperidine ratio from 1:1 to 1:1.5 with ANOVA analysis.

Recent studies on similar hydrochlorides showed 15% yield improvement using microwave-assisted synthesis at 80°C for 30 minutes .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental solubility data?

- Validate computational models (e.g., COSMO-RS) with experimental solubility measurements in buffered solutions (pH 1.2–9.0) .

- Account for counterion effects (HCl vs. freebase) using Hansen solubility parameters .

- Cross-reference with analogs: For example, 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride exhibits LogD = -1.81 at pH 7.4, suggesting moderate hydrophilicity .

Q. How should stability studies be designed to evaluate degradation pathways under varying pH conditions?

Conduct forced degradation studies:

Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 9.0) at 40°C for 14 days .

Analyze samples daily by UPLC-PDA for:

- Hydrolysis of ester group (monitor 260 nm absorbance decrease).

- Oxidative products via mass shift +16 Da (hydroxylation) .

Compare Arrhenius plots to predict shelf-life at 25°C.

Q. What methodologies are employed in impurity profiling and quantification during scale-up processes?

- HPLC-MS/MS : Detect trace impurities (e.g., unreacted nicotinate or piperidine derivatives) with LOQ = 0.1% .

- NMR Spectroscopy : Identify structural analogs through 2D COSY and HSQC experiments .

- ICH Guidelines : Follow Q3A/B thresholds for reporting and qualifying impurities (>0.10% for API) .

Q. How can in silico models predict the compound's ADMET properties to guide preclinical studies?

- Pharmacokinetics : Use SwissADME to predict blood-brain barrier permeability (BBB+ score: 0.95) and CYP450 inhibition .

- Toxicity : ProTox-II analysis for hepatotoxicity risk (probability: 72%) based on structural alerts in piperidine derivatives .

- Solubility : MOE-based simulations align with experimental LogD values (-1.81 at pH 7.4) .

Q. What approaches are used to analyze and mitigate batch-to-batch variability in spectroscopic data?

- Multivariate Analysis : PCA of NMR/IR spectra to identify outlier batches .

- Standardization : Use certified reference materials (e.g., USP standards) for instrument calibration .

- Process Controls : Tighten reaction parameters (e.g., ±2°C temperature tolerance) during HCl salt formation .

Notes

- All data are extrapolated from structurally analogous compounds due to limited direct evidence for the target molecule.

- Safety protocols should be validated with institution-specific risk assessments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.